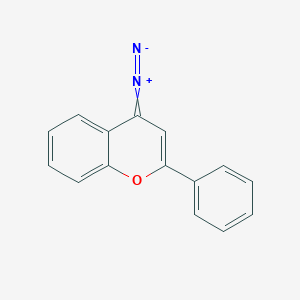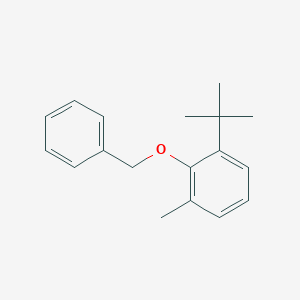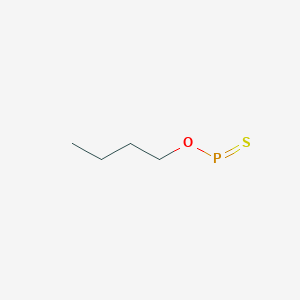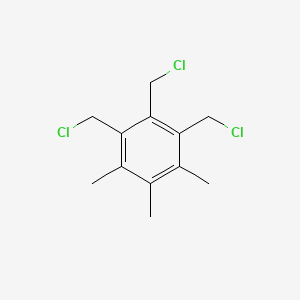
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene is an organic compound characterized by the presence of three chloromethyl groups and three methyl groups attached to a benzene ring
准备方法
The synthesis of 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups or other reduced derivatives.
Common reagents and conditions for these reactions include strong bases or acids, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
科学研究应用
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: Researchers may use this compound to study the effects of chloromethyl groups on biological systems, including potential cytotoxicity and interactions with biomolecules.
作用机制
The mechanism of action of 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene involves the reactivity of its chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar compounds to 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene include:
1,2,3-Tris(chloromethyl)benzene: Lacks the additional methyl groups, which can affect its reactivity and applications.
1,2,4-Tris(chloromethyl)-5,6-dimethylbenzene:
1,2,3-Tris(chloromethoxy)propane: Contains chloromethoxy groups instead of chloromethyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
61099-18-1 |
|---|---|
分子式 |
C12H15Cl3 |
分子量 |
265.6 g/mol |
IUPAC 名称 |
1,2,3-tris(chloromethyl)-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C12H15Cl3/c1-7-8(2)10(4-13)12(6-15)11(5-14)9(7)3/h4-6H2,1-3H3 |
InChI 键 |
YNWBUOUQQLVMIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)CCl)CCl)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
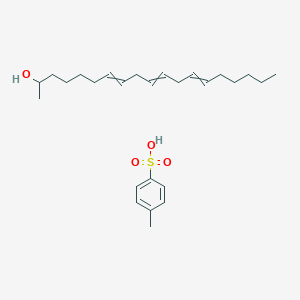

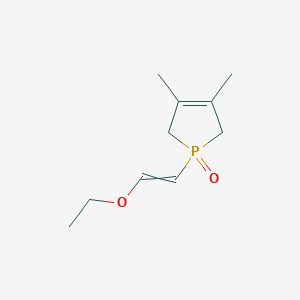

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
